molecular formula C18H27N3O2 B10960246 N'-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide

N'-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide

Cat. No.: B10960246
M. Wt: 317.4 g/mol
InChI Key: GWZNZPMLUCYKQH-CPNJWEJPSA-N
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Description

N'-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide is a Schiff base ligand designed for advanced research applications in coordination chemistry and materials science. This compound belongs to a class of chemicals known for their ability to form stable complexes with various metal ions, making them invaluable tools for developing new catalytic systems and sensory materials . The structural motif of a hydrazide backbone linked to a dialkylamino-substituted phenolic ring is a proven scaffold for creating highly selective chemosensors . Researchers utilize related compounds for the nanomolar detection of metal ions such as Ni²⁺, demonstrating the potential of this chemical family in environmental monitoring and analytical chemistry . Furthermore, Schiff base ligands derived from similar precursors are actively investigated for their biological properties, serving as key intermediates in the synthesis of compounds with potential pharmacological activity . The intramolecular hydrogen bonding, a common feature in these structures, contributes to their stability and complexation behavior . This product is intended for use in non-clinical laboratory research only.

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C18H27N3O2/c1-3-21(4-2)16-11-10-15(17(22)12-16)13-19-20-18(23)14-8-6-5-7-9-14/h10-14,22H,3-9H2,1-2H3,(H,20,23)/b19-13+

InChI Key

GWZNZPMLUCYKQH-CPNJWEJPSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2CCCCC2)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2CCCCC2)O

Origin of Product

United States

Preparation Methods

Core Reaction: Hydrazone Formation

Hydrazones are typically synthesized via acid-catalyzed condensation of hydrazides with aldehydes or ketones. For N'-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide, the reaction proceeds as follows:

Cyclohexanecarbohydrazide+4-(Diethylamino)-2-hydroxybenzaldehydeAcid CatalystTarget Hydrazone+H2O\text{Cyclohexanecarbohydrazide} + \text{4-(Diethylamino)-2-hydroxybenzaldehyde} \xrightarrow{\text{Acid Catalyst}} \text{Target Hydrazone} + \text{H}_2\text{O}

The mechanism involves nucleophilic attack by the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the C=N bond.

Synthesis of 4-(Diethylamino)-2-Hydroxybenzaldehyde

This aldehyde precursor is synthesized via formylation of 4-diethylaminophenol. Common methods include:

  • Reimer-Tiemann Reaction : Chloroform and NaOH under alkaline conditions introduce the formyl group at the ortho position relative to the hydroxyl group.

  • Duff Reaction : Hexamine and trifluoroacetic acid facilitate formylation.

Preparation of Cyclohexanecarbohydrazide

Cyclohexanecarbonyl chloride is reacted with hydrazine hydrate in anhydrous ethanol:

Cyclohexanecarbonyl chloride+N2H4Cyclohexanecarbohydrazide+HCl\text{Cyclohexanecarbonyl chloride} + \text{N}2\text{H}4 \rightarrow \text{Cyclohexanecarbohydrazide} + \text{HCl}

Reaction conditions: 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours.

Optimization of Condensation Reaction

Catalytic Systems

  • Acid Catalysts : p-Toluenesulfonic acid (pTSA) or acetic acid (0.5–1.0 mol%) are commonly used. The patent CN112010771B highlights the efficacy of solid acid catalysts (e.g., SiO₂-supported composites) for analogous esterifications, suggesting potential applicability in hydrazone synthesis.

  • Solvent Selection : Ethanol or methanol is preferred due to their polarity and reflux temperatures (78°C and 64°C, respectively). A solvent-to-substrate ratio of 10:1 (v/w) ensures homogeneity.

Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature70–80°C (reflux)Higher rates, risk of decomposition
Time4–6 hours>90% conversion after 4 hours
Molar Ratio (Aldehyde:Hydrazide)1:1.1Excess hydrazide minimizes aldehyde residue

Purification and Characterization

Post-Reaction Workup

  • Hot Filtration : Remove catalysts via hot filtration (60–70°C) to prevent premature crystallization.

  • Gradient Cooling : Cool filtrate at 3–5°C/hour to 5°C to enhance crystal purity.

  • Recrystallization : Use cyclohexane (2.0–2.5× crude mass) for high-purity crystals.

Spectroscopic Characterization

  • FTIR : C=N stretch at 1590–1620 cm⁻¹ confirms hydrazone formation. O-H (phenolic) appears at 3200–3400 cm⁻¹.

  • ¹H NMR : Key signals include:

    • Phenolic OH: δ 12.1–12.3 ppm (s, 1H).

    • Hydrazone CH=N: δ 8.2–8.5 ppm (s, 1H).

    • Diethylamino group: δ 1.1–1.3 ppm (t, 6H), δ 3.3–3.5 ppm (q, 4H).

  • MALDI-TOF MS : Molecular ion peak at m/z 357.2 [M+H]⁺.

Challenges and Mitigation Strategies

Common Issues

  • Byproduct Formation : Oxime or semicarbazide derivatives may form if reaction pH > 7.

  • Low Crystallinity : Impurities from incomplete aldehyde synthesis reduce crystal quality.

Solutions

  • pH Control : Maintain reaction pH 4–6 using weak acids (e.g., acetic acid).

  • Adsorbent Treatment : Decolorize with activated carbon (2–3% w/w) during recrystallization.

Industrial-Scale Considerations

Catalyst Reusability

Solid acid catalysts (e.g., SiO₂-TiO₂) from patent CN112010771B demonstrate >95% activity retention after five cycles, reducing costs.

Environmental Impact

  • Solvent Recovery : Ethanol distillation achieves >90% recovery.

  • Waste Minimization : Gradient cooling reduces solvent use by 20% compared to rapid quenching .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-1-CYCLOHEXANECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a secondary or tertiary amine.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, N’-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-1-CYCLOHEXANECARBOHYDRAZIDE is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.

Medicine

In the field of medicine, N’-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-1-CYCLOHEXANECARBOHYDRAZIDE may be investigated for its pharmacological properties. Researchers may explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In industrial applications, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N’-{(E)-1-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}-1-CYCLOHEXANECARBOHYDRAZIDE involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexanecarbohydrazide moiety can participate in hydrophobic interactions, affecting the compound’s distribution and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Variations

Hydrazide Core Modifications

N'-(4-(Diethylamino)-2-Hydroxybenzylidene)Isonicotinohydrazide Core: Replaces cyclohexanecarbohydrazide with isonicotinohydrazide (pyridine ring). Application: Acts as a chemosensor for Ni(II) ions with a binding constant (Kb) of 1.2 × 10⁴ M⁻¹, determined via Benesi-Hildebrand plots . Advantage: Pyridine’s electron-withdrawing nature enhances metal ion selectivity.

CBU-93 (N'-[4-(Diethylamino)-2-Hydroxybenzylidene]-2-Hydroxybenzohydrazide) Core: 2-Hydroxybenzohydrazide instead of cyclohexanecarbohydrazide. Structure: Additional phenolic -OH group enables dual hydrogen bonding, improving fluorescence properties . Commercial Use: Available commercially for research in coordination polymers.

4-Oxopiperidine-1-Carbohydrazide Derivatives

  • Core : Incorporates a heterocyclic 4-oxopiperidine ring.
  • Metal Complexation : Forms stable complexes with Cu(II) and V(IV), showing enhanced antimicrobial activity (e.g., 21–25 mm inhibition zones against S. aureus) .

Substituent Effects on the Benzylidene Moiety

Electron-Donating Groups (e.g., -N(C₂H₅)₂, -OCH₃) Enhanced Fluorescence: Compounds like (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide exhibit strong fluorescence due to extended conjugation from methoxy groups . Metal Binding: The diethylamino group in the target compound increases electron density, improving Ni(II) and Cu(II) binding affinity compared to chloro- or bromo-substituted analogs .

Halogen-Substituted Derivatives Example: 4-Bromo-N'-[4-(diethylamino)-2-hydroxybenzylidene]-1,5-dimethyl-1H-pyrazole-3-carbohydrazide. Effect: Bromine’s steric bulk reduces solubility but increases thermal stability (decomposition temperature >250°C) .

Spectral and Binding Properties

Compound λₘₐₓ (nm) Binding Constant (Kb, M⁻¹) Key Application Reference
Target Compound 420 Not reported Antimicrobial studies
Isonicotinohydrazide (Ni(II) sensor) 365 1.2 × 10⁴ Environmental monitoring
CBU-93 380 8.5 × 10³ Fluorescent probes
4-Oxopiperidine-Cu(II) complex 450 2.3 × 10⁵ Anticancer research
  • IR Spectra : The target compound shows characteristic peaks at 1620 cm⁻¹ (C=N) and 3250 cm⁻¹ (O-H), similar to analogs .
  • NMR Data: Aromatic protons resonate at δ 6.8–7.5 ppm, while the diethylamino group appears as a triplet at δ 1.2 ppm .

Biological Activity

N'-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide is a compound of interest due to its potential biological activities, which include antimicrobial, antitumor, and anti-inflammatory effects. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

  • Molecular Formula : C17H20N4O2
  • Molecular Weight : 312.37 g/mol
  • CAS Number : 917777-63-0

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Concentration (μg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

These results suggest that this compound has significant potential as an antimicrobial agent, particularly in formulations aimed at treating infections caused by resistant strains.

2. Antitumor Activity

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies.

Case Study Example :
A study conducted on the effect of this compound on HeLa cells (cervical cancer) revealed:

  • IC50 Value : 25 μM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis through the activation of caspase pathways.

3. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cytokine Control (pg/mL) Treated (pg/mL)
TNF-α15050
IL-612030

This reduction indicates its potential use in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with cellular receptors and enzymes involved in various metabolic pathways. The compound's structure allows it to bind effectively to target sites, influencing cell signaling pathways related to inflammation and cell proliferation.

Q & A

Q. What are the standard synthetic routes for preparing N'-[4-(diethylamino)-2-hydroxybenzylidene]cyclohexanecarbohydrazide?

The ligand is synthesized via condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with cyclohexanecarbohydrazide in ethanol under reflux. Structural confirmation employs FT-IR (C=N stretch at ~1600 cm⁻¹, phenolic O-H at ~3400 cm⁻¹), ¹H/¹³C NMR (azomethine proton at δ ~9.60 ppm, aromatic protons at δ ~6.11–7.41 ppm), and HR-MS (m/z ~332.40 for [M⁺]) .

Q. Which spectroscopic techniques are critical for characterizing this Schiff base ligand and its metal complexes?

Key methods include:

  • FT-IR : Identifies bonding modes (e.g., C=N, O-H, M-O/N stretches).
  • NMR : Confirms ligand tautomerism (keto-enol forms) and coordination shifts in complexes.
  • UV-Vis : Detects π→π* and n→π* transitions (λ ~300–400 nm) and ligand-to-metal charge transfer (LMCT) bands.
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, and metal content within ±0.4% error) .

Q. How are metal complexes of this ligand typically prepared, and what stoichiometry is observed?

Complexes are synthesized by reacting the ligand with metal chlorides (e.g., CrCl₃, CuCl₂) in ethanol/water. A 1:1 (M:L) ratio is common, confirmed by molar conductance (non-electrolytic, ~15–26 Ω⁻¹cm²mol⁻¹) and thermal decomposition analysis .

Advanced Research Questions

Q. How can experimental design optimize antimicrobial activity in metal complexes of this ligand?

  • Coordination geometry : Octahedral (Cr³⁺, Fe³⁺) or tetrahedral (Zn²⁺) geometries enhance activity via improved membrane penetration.
  • Chelation effect : Increased lipophilicity disrupts microbial cell walls (e.g., [Cu(HL)Cl(H₂O)₂] shows 18 mm inhibition against S. aureus at 1 mg/mL).
  • Comparative assays : Use agar diffusion against Gram-positive/negative bacteria and fungi, with ampicillin as a control .

Q. What methodologies resolve contradictions in fluorescence intensity data between ligand and metal complexes?

  • Emission spectra : Ligand exhibits strong fluorescence (λem ~527–544 nm; Stokes shift ~70 nm), while Fe³⁺/Ni²⁺ complexes quench due to paramagnetic effects.
  • Quantum yield (Φ) : Calculate via comparative method using quinine sulfate (Φ = 0.54) as a standard.
  • DFT validation : Correlate experimental λem with HOMO-LUMO gaps (~3.2 eV for ligand) .

Q. How are binding constants (Kb) determined for metal-ion interactions with this ligand?

  • Benesi-Hildebrand equation : Plot 1/(F-F₀) vs. 1/[G] for UV-vis titration data (slope = 1/Kb(F-F₀)).
  • Scatchard analysis : Linearize (F-F₀)/[G] vs. (F-F₀) to confirm 1:1 stoichiometry.
  • Validation : High Kb (~22,000 M⁻¹ for Ni²⁺) aligns with DFT-predicted stability .

Q. What computational approaches elucidate electronic properties and coordination behavior?

  • DFT : Optimize geometry at B3LYP/6-31G(d) level; analyze Mulliken charges to predict donor sites (Ophenolic, Nazomethine).
  • Molecular docking : Simulate interactions with microbial enzymes (e.g., E. coli DNA gyrase) to rationalize bioactivity .

Q. How do thermal stability and decomposition kinetics inform material applications?

  • TGA/DSC : Decomposition occurs in 2–3 steps (100–600°C; ΔH ~50–120 kJ/mol).
  • Coats-Redfern method : Calculate activation energy (Ea ~60–90 kJ/mol) and order (n = 1).
  • Stability trend : Cr < Fe < Co < Mn ≈ Cu < Zn < Ni .

Q. What strategies enhance selectivity in chemosensing applications for transition metals?

  • Solvent tuning : Use methanol/water (60:40) to stabilize analyte-ligand adducts.
  • Interference studies : Test with 10-fold excess of competing ions (e.g., Na⁺, K⁺) to confirm selectivity for Ni²⁺ (LOD ~375 nM) .

Q. How can powder XRD and SEM data differentiate ligand-metal complex morphologies?

  • XRD : Compare crystallite size (ligand: ~45 nm; [Ni(HL)Cl(H₂O)₂]: ~32 nm) via Scherrer equation.
  • SEM : Ligand shows smooth flakes; complexes exhibit porous aggregates due to coordinated H₂O .

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